

An In-depth Technical Guide to the Physicochemical Properties of O-Toluenesulfonamide

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Compound of Interest

Compound Name: O-Toluenesulfonamide

Cat. No.: B3430151

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Introduction: The Scientific Significance of O-Toluenesulfonamide

O-Toluenesulfonamide (OTS), with the chemical name 2-methylbenzenesulfonamide, is an aromatic sulfonamide of significant interest in pharmaceutical and chemical research. While often encountered as a primary impurity in the synthesis of the artificial sweetener saccharin, its utility extends far beyond this role.^{[1][2]} A mixture containing OTS is utilized as a reactive plasticizer in hot-melt adhesives and as a chemical intermediate in the production of fluorescent pigments and various resins.^{[3][4][5]} For drug development professionals, understanding the physicochemical properties of OTS is paramount. These properties govern its behavior in biological systems, influence its suitability as a synthetic precursor, and dictate the analytical methods required for its characterization and quality control.

This guide provides a comprehensive exploration of the core physicochemical properties of **O-Toluenesulfonamide**. We will delve into its structural and analytical characteristics, supported by detailed experimental protocols and an explanation of the scientific principles that underpin these methodologies. This document is designed to serve as a practical resource for researchers and scientists, enabling a deeper understanding and more effective utilization of this versatile compound.

Core Physicochemical Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the key physicochemical parameters of **O-Toluenesulfonamide**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO ₂ S	[6]
Molecular Weight	171.22 g/mol	[1][6]
CAS Number	88-19-7	[6]
Appearance	White to creamy crystalline solid/powder	[1][4]
Melting Point	156-158 °C	[2]
Boiling Point	>270 °C	[4]
Water Solubility	1.6 g/L (at 25 °C)	[1][3]
Log P (Octanol/Water)	0.84	[3][4]
pKa (Acid Dissociation Constant)	10.18	[4]
Vapor Pressure	6.6 x 10 ⁻⁵ Pa (at 25 °C)	[3]

Structural & Spectroscopic Profile

The structural features of **O-Toluenesulfonamide** dictate its chemical reactivity and are elucidated through various spectroscopic techniques.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of atoms in **O-Toluenesulfonamide** has been determined by single-crystal X-ray diffraction.[7][8] This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state.

The crystal structure reveals that in the solid state, molecules of **O-Toluenesulfonamide** are organized into a three-dimensional framework through intermolecular hydrogen bonds. These bonds form between the hydrogen atoms of the sulfonamide group ($-\text{SO}_2\text{NH}_2$) and the sulfonyl oxygen atoms of adjacent molecules.^{[7][8]} This extensive hydrogen bonding network is a key factor contributing to its crystalline nature and relatively high melting point. The orientation of the amino group relative to the benzene ring is defined by the C–C–S–N torsion angle, which has been determined to be $-65.8 (2)^\circ$.^{[7][8]}

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **O-Toluenesulfonamide**.

- **^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H NMR spectrum provides information about the hydrogen atoms in the molecule. For **O-Toluenesulfonamide**, one would expect to see distinct signals corresponding to the aromatic protons on the benzene ring, the protons of the methyl group, and the protons of the NH_2 group. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7-8 ppm) due to their varied electronic environments and spin-spin coupling. The methyl group protons would appear as a singlet in the upfield region (around 2.4 ppm). The NH_2 protons would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
- **^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^{13}C NMR spectrum reveals the different carbon environments. Key signals would include those for the four distinct aromatic carbons (with the carbon attached to the methyl group and the carbon attached to the sulfonamide group being chemically inequivalent to the others), and a signal for the methyl carbon in the aliphatic region (around 20-25 ppm).
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present. The IR spectrum of **O-Toluenesulfonamide** will show characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected around 1350 cm^{-1} and 1160 cm^{-1} , respectively. The N-H stretching vibrations of the primary sulfonamide will appear as two bands in the region of $3400\text{--}3200\text{ cm}^{-1}$. Aromatic C-H stretching and C=C bending vibrations will also be present.

- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, **O-Toluenesulfonamide** would show a prominent protonated molecular ion $[M+H]^+$ at m/z 172. Collision-induced dissociation (CID) would lead to characteristic fragment ions. Common fragmentation pathways for sulfonamides include the loss of SO_2 (64 Da) and cleavage of the S-N bond, which can help in structural confirmation.[\[9\]](#)

Experimental Methodologies: A Practical Guide

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. This section provides step-by-step methodologies for key analyses, emphasizing the rationale behind procedural choices.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is the standard procedure outlined in major pharmacopeias due to its accuracy and requirement for only a small amount of sample.[\[10\]](#)[\[11\]](#)

Principle: The temperature at which a crystalline solid transitions to a liquid is measured by heating a small, packed sample in a capillary tube within a calibrated apparatus.

Protocol (based on USP General Chapter <741>):[\[11\]](#)

- **Sample Preparation:** Ensure the **O-Toluenesulfonamide** sample is finely powdered and thoroughly dried in a desiccator.
- **Capillary Loading:** Charge a capillary tube (0.8-1.2 mm internal diameter) with the dried powder to form a packed column of 2.5-3.5 mm in height.[\[10\]](#) This is achieved by tapping the sealed end of the tube on a hard surface. A consistent sample packing is crucial for reproducible results as it affects heat transfer.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Heating Profile:** Heat the block until the temperature is approximately 10-15°C below the expected melting point of OTS (156°C).

- **Ramped Heating:** Decrease the heating rate to 1-2°C per minute. A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
- **Observation & Recording:** Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.

Diagram: Melting Point Determination Workflow



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Caption: Workflow for determining the melting point of **O-Toluenesulfonamide** via the capillary method.

Solubility Determination (Isothermal Saturation Method)

Solubility is a key parameter in drug development, influencing dissolution and bioavailability. The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Protocol:

- **Preparation:** Add an excess amount of **O-Toluenesulfonamide** to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial. The presence of excess solid ensures that equilibrium saturation is achieved.

- **Equilibration:** Agitate the vials in a constant temperature water bath or shaker (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the solid material at the bottom. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particulates.
- **Quantification:** Dilute the filtered aliquot with a suitable solvent and quantify the concentration of **O-Toluenesulfonamide** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of **O-Toluenesulfonamide**. A reversed-phase method is commonly employed due to the moderately polar nature of the analyte.^{[12][13]}

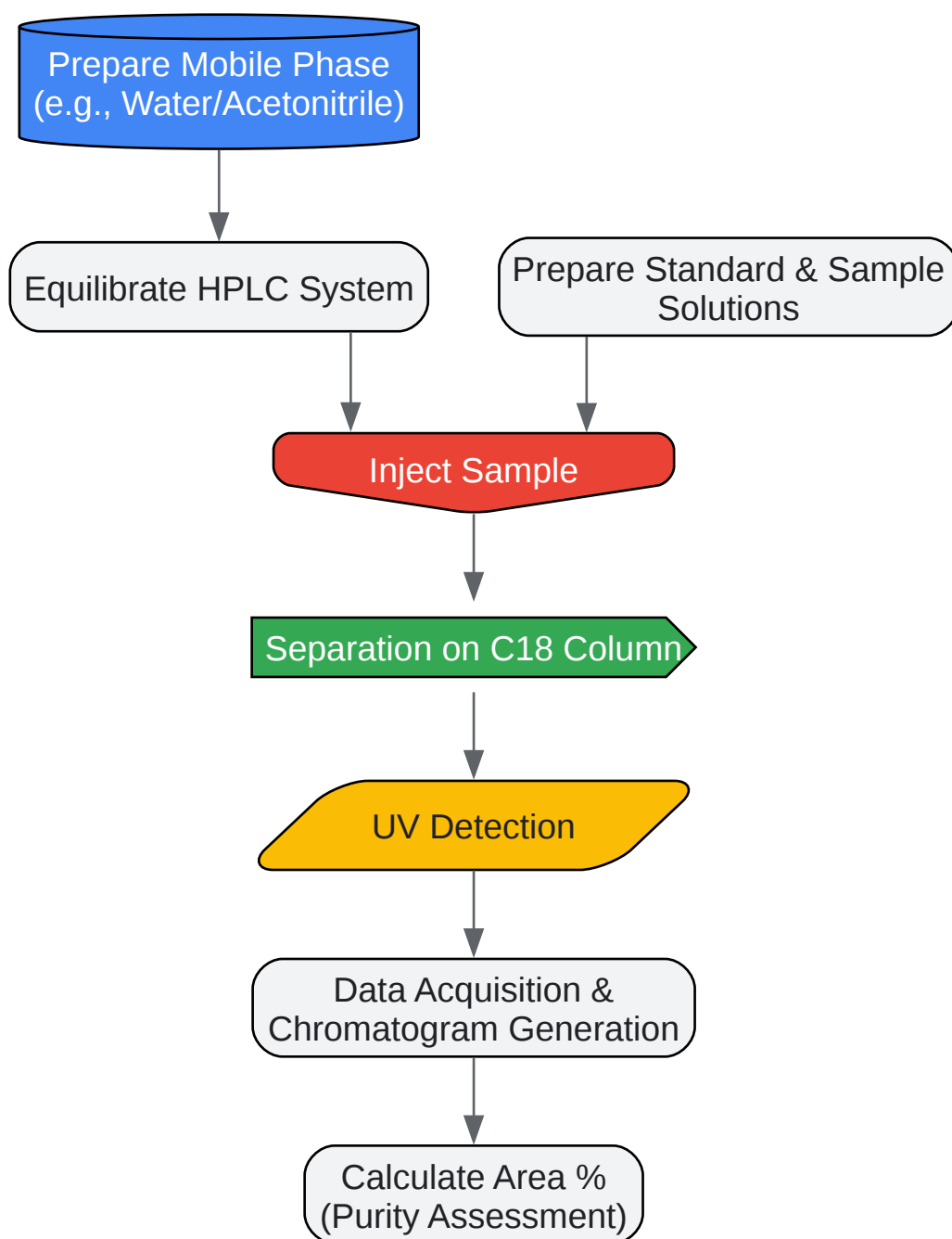
Principle: The sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase. Components separate based on their differential partitioning between the mobile and stationary phases. More polar components elute earlier, while less polar components are retained longer.

Illustrative HPLC Protocol:

- **Standard & Sample Preparation:**
 - Prepare a stock solution of **O-Toluenesulfonamide** reference standard of known concentration in the mobile phase.

- Prepare the sample solution by accurately weighing and dissolving the **O-Toluenesulfonamide** to be tested in the mobile phase to a similar concentration.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides effective retention for aromatic compounds like OTS.
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).^[12] The acid is added to control the ionization of any acidic or basic impurities and to ensure sharp peak shapes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.
 - Injection Volume: 10 µL.
 - Detector: UV detector at a wavelength where OTS has significant absorbance (e.g., 230 nm).
- Analysis:
 - Inject the standard solution to determine the retention time and response factor for **O-Toluenesulfonamide**.
 - Inject the sample solution.
- Data Interpretation:
 - The purity is calculated by determining the area percentage of the main **O-Toluenesulfonamide** peak relative to the total area of all peaks in the chromatogram.
 - Impurities are identified by their retention times relative to the main peak.

Diagram: HPLC Purity Analysis Workflow



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Caption: A streamlined workflow for the purity assessment of **O-Toluenesulfonamide** using HPLC.

Conclusion: A Foundation for Application

The physicochemical properties of **O-Toluenesulfonamide** presented in this guide provide the fundamental knowledge required for its effective application in scientific research and drug development. From its solid-state structure, which dictates its handling and formulation properties, to its spectroscopic fingerprint, essential for its identification and quality control, each parameter plays a critical role. The detailed methodologies provided offer a validated framework for researchers to replicate these characterizations, ensuring data integrity and comparability. A thorough understanding of these core principles is not merely academic; it is the essential starting point for innovation, whether in the synthesis of novel pharmaceutical agents or the development of advanced materials.

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